Human 11β-HSD1 Inhibitory Potency (EC50): Comparative Analysis Against In-Class Reference Compound
The target compound demonstrates nanomolar inhibitory potency against human 11β-HSD1, with an EC50 of 121 nM [1]. This potency places it in a similar range to established research tool compounds. For comparison, the well-characterized inhibitor BVT.2733 exhibits an IC50 of 3341 nM (3.34 µM) against the human enzyme in a comparable in vitro assay . This represents an approximate 27.6-fold higher potency for the target compound. This difference is significant for experimental design, as lower concentrations are required to achieve full target engagement, potentially minimizing solvent-related artifacts or off-target interactions.
| Evidence Dimension | Human 11β-HSD1 Inhibition Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 121 nM |
| Comparator Or Baseline | BVT.2733: IC50 = 3341 nM |
| Quantified Difference | Target compound is ~27.6-fold more potent than BVT.2733. |
| Conditions | Target Compound: Human 11β-HSD1 expressed in HEK293 cells, assessed as [3H]cortisol production after 60 mins by SPA. Comparator: Human 11β-HSD1 enzyme (in vitro assay). |
Why This Matters
Higher potency allows for lower effective working concentrations in cell-based and in vivo experiments, reducing the risk of off-target effects and solubility issues.
- [1] BindingDB. Entry for BDBM50382819 (CHEMBL2023584). Affinity Data: EC50 121 nM for human 11β-HSD1. View Source
